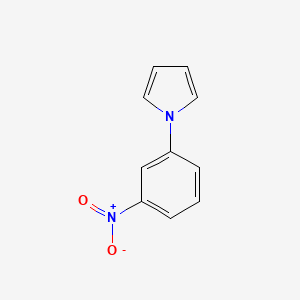

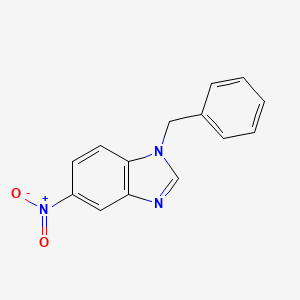

1-benzyl-5-nitro-1H-1,3-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

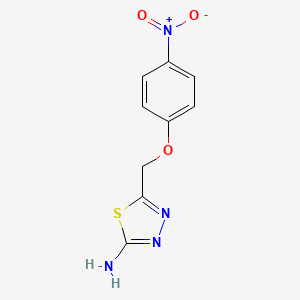

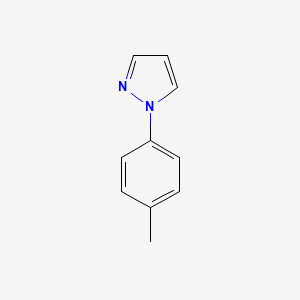

1-Benzyl-5-nitro-1H-1,3-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is characterized by a nitro group at the 5-position and a benzyl group at the 1-position of the benzimidazole core. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antihypertensive, and antileukemic properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One efficient approach is the microwave-assisted, one-pot synthesis, which involves the cyclo-condensation of 4-nitro ortho-phenylenediamine with phenoxyacetic acids in the presence of HCl catalyst. This method offers advantages such as high yields, short reaction times, and simple purification procedures . Another versatile method involves the reductive cyclization of o-nitroanilines in the presence of aldehydes using Na2S2O4 as a reducing agent. This technique allows for the synthesis of various 2-substituted N-H benzimidazoles and N-alkyl or N-aryl benzimidazoles .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 1-benzyl-5-nitro-1H-1,3-benzimidazole, is characterized by the presence of a planar benzimidazole core, which can engage in π-π interactions due to the aromatic system. The presence of substituents like the nitro and benzyl groups can influence the electronic properties and molecular conformation, which in turn can affect their biological activity .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions due to their functional groups. The nitro group is a key moiety that can undergo reduction, and the benzyl group can be involved in reactions typical of aromatic compounds. The reactivity of these groups allows for further chemical modifications, which can be used to synthesize a wide range of benzimidazole-based compounds with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzyl-5-nitro-1H-1,3-benzimidazole are influenced by its molecular structure. The planarity of the benzimidazole core and the presence of electron-withdrawing groups like the nitro group can affect the compound's solubility, melting point, and stability. Hydrogen bonding interactions, particularly involving water molecules, can stabilize the crystal structure of these compounds, as observed in related benzimidazole derivatives . The presence of specific functional groups can be analyzed using spectroscopic methods such as IR, NMR, and mass spectroscopy, which are essential for confirming the structure of synthesized compounds .

科学的研究の応用

Anticancer Potential

1-Benzyl-5-nitro-1H-1,3-benzimidazole derivatives have shown potential as anticancer agents. For instance, a study synthesized a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives and evaluated their cytotoxicity against various human neoplastic cell lines. One compound, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, exhibited notable in vitro cytotoxic activity, particularly against the A549 cell line, indicating its potential as a potent anticancer agent (Romero-Castro et al., 2011).

Antihypertensive Activity

Certain 5-nitro benzimidazole derivatives have been designed as angiotensin II receptor antagonists with significant antihypertensive activities. These compounds, particularly 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid, have shown high affinity for the angiotensin II type 1 receptor and have been effective in reducing blood pressure in hypertensive rats (Zhu et al., 2014).

Antimicrobial Properties

5-Nitro-2-aryl substituted-1H-benzimidazole libraries synthesized through microwave-assisted methods have displayed antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans (Hosamani et al., 2009).

特性

IUPAC Name |

1-benzyl-5-nitrobenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-17(19)12-6-7-14-13(8-12)15-10-16(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWRCUGAWHFPPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356614 |

Source

|

| Record name | 1-benzyl-5-nitro-1H-1,3-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-5-nitro-1H-1,3-benzimidazole | |

CAS RN |

15207-93-9 |

Source

|

| Record name | 1-benzyl-5-nitro-1H-1,3-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)